Cas no 61948-64-9 (2,4-Dichloro-5,6,7-Trimethoxyquinazoline)
2,4-Dichloro-5,6,7-Trimethoxyquinazoline Chemical and Physical Properties
Names and Identifiers
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- Quinazoline, 2,4-dichloro-5,6,7-trimethoxy-
- 2,4-dichloro-5,6,7-trimethoxyquinazoline
- DTXSID60488305
- AS-42236
- MFCD26406906
- AKOS027254724
- 61948-64-9
- SCHEMBL11209986
- 2,4-Dichloro-5,6,7-Trimethoxyquinazoline
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- MDL: MFCD26406906
- Inchi: 1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3
- InChI Key: CMCKRAIOYZMRSJ-UHFFFAOYSA-N
- SMILES: ClC1=C2C(C=C(C(=C2OC)OC)OC)=NC(=N1)Cl
Computed Properties
- Exact Mass: 288.007
- Monoisotopic Mass: 288.0068476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 53.5Ų
Experimental Properties
- PSA: 53.47
2,4-Dichloro-5,6,7-Trimethoxyquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010904-5g |
2,4-Dichloro-5,6,7-trimethoxyquinazoline |
61948-64-9 | 95% | 5g |
$2159.19 | 2023-09-01 | |
| Alichem | A189010904-10g |
2,4-Dichloro-5,6,7-trimethoxyquinazoline |
61948-64-9 | 95% | 10g |
$2460.24 | 2023-09-01 | |
| Alichem | A189010904-25g |
2,4-Dichloro-5,6,7-trimethoxyquinazoline |
61948-64-9 | 95% | 25g |
$4545.28 | 2023-09-01 | |
| Chemenu | CM215579-1g |
2,4-Dichloro-5,6,7-trimethoxyquinazoline |
61948-64-9 | 95% | 1g |
$462 | 2021-08-04 | |
| TRC | D650690-2.5mg |
2,4-Dichloro-5,6,7-Trimethoxyquinazoline |
61948-64-9 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D650690-5mg |
2,4-Dichloro-5,6,7-Trimethoxyquinazoline |
61948-64-9 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D650690-25mg |
2,4-Dichloro-5,6,7-Trimethoxyquinazoline |
61948-64-9 | 25mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB449041-250 mg |
2,4-Dichloro-5,6,7-trimethoxyquinazoline; . |
61948-64-9 | 250MG |
€546.70 | 2023-07-18 | ||
| Chemenu | CM215579-1g |
2,4-Dichloro-5,6,7-trimethoxyquinazoline |
61948-64-9 | 95% | 1g |
$1040 | 2022-12-31 | |
| abcr | AB449041-100 mg |
2,4-Dichloro-5,6,7-trimethoxyquinazoline; . |
61948-64-9 | 100MG |
€300.50 | 2023-07-18 |
2,4-Dichloro-5,6,7-Trimethoxyquinazoline Suppliers
2,4-Dichloro-5,6,7-Trimethoxyquinazoline Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,4-Dichloro-5,6,7-Trimethoxyquinazoline
Introduction to 2,4-Dichloro-5,6,7-Trimethoxyquinazoline (CAS No. 61948-64-9)
2,4-Dichloro-5,6,7-Trimethoxyquinazoline, identified by its Chemical Abstracts Service (CAS) number 61948-64-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of multiple functional groups, including chlorine atoms and methoxy substituents, makes this molecule a versatile intermediate in synthetic chemistry and a potential lead compound for various therapeutic applications.
The molecular structure of 2,4-Dichloro-5,6,7-Trimethoxyquinazoline consists of a quinazoline core with two chlorine atoms at the 2- and 4-positions and three methoxy groups at the 5-, 6-, and 7-positions. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The compound's solubility profile and stability under various conditions further enhance its appeal as a synthetic intermediate and a candidate for further derivatization.
In recent years, quinazoline derivatives have been extensively studied due to their demonstrated efficacy in modulating various biological pathways. Among these derivatives, compounds with chloro and methoxy substituents have shown particular promise in inhibiting kinases and other enzymes involved in cancer progression. For instance, 2,4-Dichloro-5,6,7-Trimethoxyquinazoline has been investigated for its potential as an inhibitor of tyrosine kinases, which play a crucial role in signal transduction pathways associated with cell proliferation and survival.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of quinazoline derivatives with high precision. Molecular docking studies have revealed that 2,4-Dichloro-5,6,7-Trimethoxyquinazoline can effectively bind to the ATP-binding pockets of target kinases, thereby inhibiting their activity. These studies have provided valuable insights into the structural optimization of quinazoline-based inhibitors for improved pharmacological properties.
The synthesis of 2,4-Dichloro-5,6,7-Trimethoxyquinazoline involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzene derivatives followed by chlorination and methylation steps. The use of palladium-catalyzed cross-coupling reactions has also been explored to enhance the efficiency of these transformations.
One of the key challenges in working with 2,4-Dichloro-5,6,7-Trimethoxyquinazoline is its reactivity due to the presence of multiple functional groups. However, this reactivity can be harnessed to generate a diverse array of derivatives with tailored biological activities. For example, nucleophilic aromatic substitution reactions can be employed to replace chlorine atoms with other functional groups such as amino or hydroxyl groups, leading to novel compounds with enhanced pharmacological profiles.
The pharmaceutical industry has shown considerable interest in quinazoline derivatives as they offer a rich scaffold for drug discovery. 2,4-Dichloro-5,6,7-Trimethoxyquinazoline serves as a valuable building block for the synthesis of more complex molecules designed to interact with specific biological targets. Its structural features make it particularly suitable for developing inhibitors targeting enzymes overexpressed in diseases such as cancer and inflammation.
In conclusion,2,4-Dichloro-5,6,7-Trimethoxyquinazoline (CAS No. 61948-64-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug development. As computational methods continue to advance,the understanding of its interactions with biological targets will undoubtedly lead to new therapeutic strategies.
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